molecular formula C18H30O9 B1610145 Bis-acrylate-PEG6 CAS No. 85136-58-9

Bis-acrylate-PEG6

Cat. No.: B1610145
CAS No.: 85136-58-9
M. Wt: 390.4 g/mol
InChI Key: DMMSYVRRDYJQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Bis-acrylate-PEG6, also known as 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate or 2-Propenoic acid,1,1’-(3,6,9,12,15-pentaoxaheptadecane-1,17-diyl) ester, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .

Mode of Action

This compound interacts with its targets through the formation of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system . This system is crucial for the degradation of intracellular proteins, thus playing a key role in maintaining cellular homeostasis .

Pharmacokinetics

It is known that the size of peg can impact the in vitro and in vivo behavior and performance of psma inhibitors . This suggests that the size of this compound may also influence its ADME properties and bioavailability .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target proteins involved .

Action Environment

The action environment can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s action . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-acrylate-PEG6 involves the reaction of polyethylene glycol with acrylate groups. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Bis-acrylate-PEG6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O9/c1-3-17(19)26-15-13-24-11-9-22-7-5-21-6-8-23-10-12-25-14-16-27-18(20)4-2/h3-4H,1-2,5-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMSYVRRDYJQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCCOCCOCCOCCOCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234273
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85136-58-9
Record name 1,1′-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) di-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85136-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis-acrylate-PEG6
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis-acrylate-PEG6
Reactant of Route 3
Reactant of Route 3
Bis-acrylate-PEG6
Reactant of Route 4
Bis-acrylate-PEG6
Reactant of Route 5
Reactant of Route 5
Bis-acrylate-PEG6
Reactant of Route 6
Reactant of Route 6
Bis-acrylate-PEG6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.